Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Overview
Description
“Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1184920-35-1 . It has a molecular weight of 203.2 . The IUPAC name for this compound is methyl 1-oxo-1,2-dihydro-6-isoquinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C .Scientific Research Applications
Synthesis of Isoquinoline Derivatives
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is utilized in the synthesis of various isoquinoline derivatives. For instance, it is employed in a new synthesis method for methyl isoquinoline-3-carboxylates starting from aromatic 1,2-dialdehydes (Hiebl et al., 1999). This method allows the preparation of isoquinolines with electron-withdrawing groups on the benzene ring.
Anticancer Research
In anticancer research, derivatives of this compound have shown promising results. For instance, new derivatives were synthesized and tested for their anticancer effect against the breast cancer MCF-7 cell line. The research demonstrated significant anticancer activity compared to a reference compound (Gaber et al., 2021).
Oxidation and Rearrangement Reactions
This compound also plays a role in unusual oxidation and rearrangement reactions. For example, oxidation with thionyl chloride leads to various derivatives, demonstrating its versatility in chemical synthesis (Beattie & Hales, 1992). Another study shows its involvement in autooxidation and rearrangement reactions, indicating its utility in complex organic transformations (Blanco et al., 2009).
Synthesis of Acid Resistant Chemical Delivery Systems
It is also used in the development of acid-resistant chemical delivery systems. For example, a 1,2-dihydroisoquinoline-based system was prepared for a specific compound, showing increased lipophilicity and stability under acidic conditions (Pop et al., 1993).
Antibacterial Agent Synthesis
Additionally, derivatives of this compound have been synthesized and evaluated for their antibacterial activities, suggesting its potential in developing new antibacterial agents (Goueffon et al., 1981).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAZZUXJIYHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654954 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184920-35-1 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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